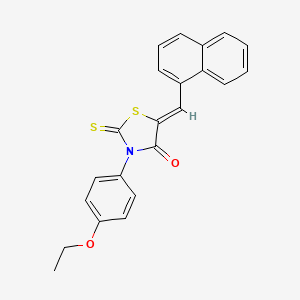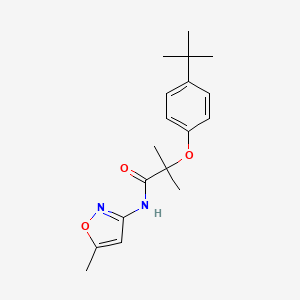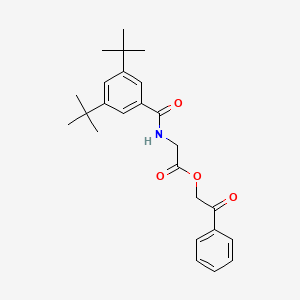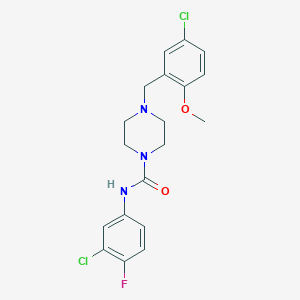![molecular formula C19H23FN2O4S B4840672 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B4840672.png)
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide
描述
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide, also known as FMAU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. FMAU belongs to the class of compounds called nucleoside analogs, which are used in cancer chemotherapy to inhibit the growth of cancer cells.
作用机制
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide works by inhibiting the activity of thymidine kinase, an enzyme that is essential for the replication of DNA in cancer cells. By inhibiting thymidine kinase, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide prevents the cancer cells from dividing and multiplying, which ultimately leads to their death.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide is its specificity towards cancer cells. Unlike traditional chemotherapy drugs, which can also kill healthy cells, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide selectively targets cancer cells, which reduces the risk of side effects.
However, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide also has some limitations. It has a short half-life, which means that it is rapidly metabolized and eliminated from the body. This limits its effectiveness in treating cancer, as it may not remain in the body long enough to have a significant impact.
List of
未来方向
1. Development of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide analogs with improved pharmacokinetic properties.
2. Investigation of the synergistic effects of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide with other chemotherapy drugs.
3. Development of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide-based targeted drug delivery systems.
4. Investigation of the role of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide in the treatment of other diseases, such as viral infections.
5. Investigation of the mechanisms of resistance to 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide in cancer cells.
Conclusion:
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide is a promising compound with potential applications in cancer treatment. Its specificity towards cancer cells and ability to induce apoptosis make it an attractive candidate for further research. However, its short half-life and limited effectiveness in treating cancer are significant challenges that need to be addressed. Further research is needed to fully understand the potential of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide and to develop new strategies for its use in cancer treatment.
科学研究应用
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-5-17(19(23)21-16-12-13(2)6-11-18(16)26-3)22(27(4,24)25)15-9-7-14(20)8-10-15/h6-12,17H,5H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPNXEBCZOMQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)OC)N(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)



![N-allyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4840637.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4840648.png)
![2-(3,4-diethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B4840658.png)
![methyl 2-[(3-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4840663.png)
![N-[2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl]acetamide](/img/structure/B4840670.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4840677.png)

